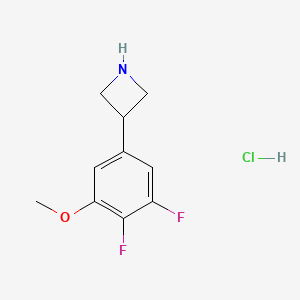
3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO and its molecular weight is 235.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis and Base-Catalyzed Ring Transformation : The synthesis of compounds related to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride, including their structural prerequisites and chemical transformations under base-catalyzed conditions, has been explored (Sápi et al., 1997).
Antitumor Properties and Tubulin-Targeting Agents : Research has focused on the synthesis and biochemical evaluation of azetidin-2-ones, including compounds structurally similar to this compound, for their antiproliferative and tubulin-targeting properties in cancer treatment (Greene et al., 2016).
In Vitro Anticancer Activity and VEGFR-2 Inhibition : Studies have been conducted on azetidine derivatives, similar to this compound, for their in vitro anticancer activity, SAR, and VEGFR-2 inhibition capabilities (Parmar et al., 2021).
Biological Activities and Applications
In-Vitro Antioxidant Activity : Investigations have been carried out on the antioxidant potential of azetidines derived from phenyl urea derivatives, highlighting their significance in medicinal chemistry (Nagavolu et al., 2017).
Antimicrobial Agents : A series of azetidin-2-ones, including 3-chloro variants similar to the compound , have been synthesized and evaluated for their antimicrobial properties against various microbes, demonstrating significant structure-activity relationship trends (Halve et al., 2007).
GABA Uptake Inhibitors : Azetidine derivatives, structurally related to the mentioned compound, have been evaluated for their potential as GABA-uptake inhibitors, with implications for neurological applications (Faust et al., 2010).
Tubulin Polymerisation Inhibitors and Antiproliferative Effects : Novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams, structurally related to this compound, have been developed as potential tubulin polymerisation inhibitors, showing potent antiproliferative effects in breast cancer cells and potential as lead compounds for anti-cancer drug development (Malebari et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,4-difluoro-5-methoxyphenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-14-9-3-6(7-4-13-5-7)2-8(11)10(9)12;/h2-3,7,13H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQFOTZFJXJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CNC2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)
![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)
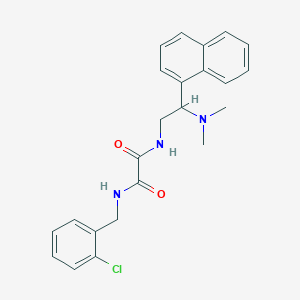
![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)
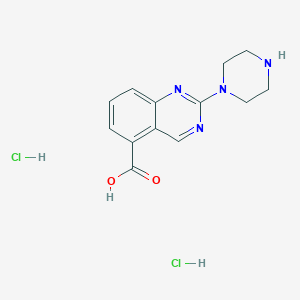

![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)
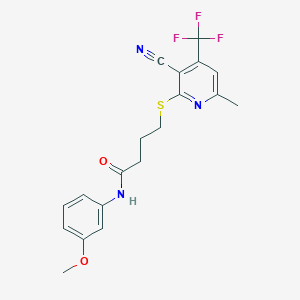
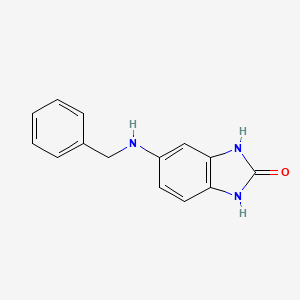
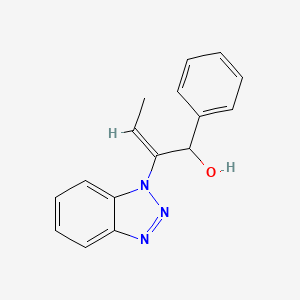
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)
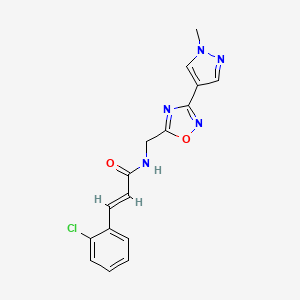
![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)
